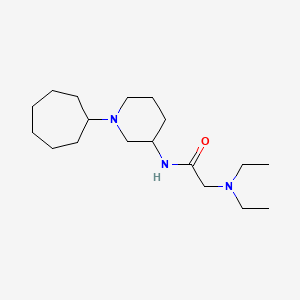
7,8-dimethyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dimethyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is a chemical compound that has been extensively researched for its potential use in various scientific fields. It has been found to possess several unique properties that make it an ideal candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 7,8-dimethyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is not fully understood. However, it has been found to interact with several receptors and enzymes in the body. It has been found to have significant effects on the central nervous system, where it has been shown to modulate the activity of various neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7,8-dimethyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one are significant. It has been found to have potent antioxidant and anti-inflammatory properties, which make it an ideal candidate for the treatment of various diseases. It has also been found to have significant effects on various biochemical pathways, including the modulation of various enzymes and receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7,8-dimethyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one in lab experiments are significant. It has been found to have high potency and specificity, which makes it an ideal candidate for the development of new drugs. It also has excellent solubility and stability properties, which make it easy to work with in the lab. The limitations of using this compound in lab experiments are primarily related to its complex synthesis process and the need for specialized equipment and expertise.
Direcciones Futuras
The future directions for research on 7,8-dimethyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one are vast and varied. Some of the potential areas of research include the development of new drugs for the treatment of various diseases, the exploration of its effects on various biochemical pathways, and the investigation of its potential use in the field of biochemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 7,8-dimethyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-aminopyrazine and 2,3-dimethylquinoxaline-6-carboxylic acid. This reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the product is typically high, and the purity of the compound can be easily achieved through various purification techniques.
Aplicaciones Científicas De Investigación
The scientific research application of 7,8-dimethyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is vast and varied. It has been used extensively in the field of medicinal chemistry, where it has been found to possess several unique properties that make it an ideal candidate for the development of new drugs. It has also been used in the field of biochemistry, where it has been found to have significant effects on various biochemical pathways.
Propiedades
IUPAC Name |
7,8-dimethyl-3-(1-pyrazin-2-ylpropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-4-5-15-16(13(11)3)20-10-21(17(15)22)12(2)8-14-9-18-6-7-19-14/h4-7,9-10,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVORDPNXFTJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=N2)C(C)CC3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)

![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)




![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride](/img/structure/B6130327.png)
![1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6130351.png)
![4-bromo-3-{[(4-bromophenyl)amino]sulfonyl}benzoic acid](/img/structure/B6130353.png)